molecular formula C8H16O2 B8253790 (s)-2-Methylheptanoic acid

(s)-2-Methylheptanoic acid

Cat. No.: B8253790
M. Wt: 144.21 g/mol
InChI Key: NKBWMBRPILTCRD-ZETCQYMHSA-N
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Description

(S)-2-Methylheptanoic acid (CAS 1188-02-9) is a branched-chain medium-chain fatty acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol. Its structure features a seven-carbon alkyl chain with a methyl group at the second carbon and a carboxylic acid functional group . Key physical properties include:

  • Density: 0.906 g/cm³
  • Boiling Point: 140°C (at 30 mmHg)
  • Refractive Index: 1.4245–1.4265
  • Flash Point: >110°C .

This compound is classified as a medium-chain fatty acid (MCFA) due to its 8-carbon backbone. It is chiral, with the (S)-enantiomer being the biologically relevant form in many applications. It is widely used in fragrances (FEMA 2706) and flavoring agents due to its pleasant odor profile .

Properties

IUPAC Name

(2S)-2-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBWMBRPILTCRD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Methylheptanoic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylhept-2-enoic acid using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric excess. Another method involves the resolution of racemic 2-methylheptanoic acid using chiral amines or enzymes to separate the (S)-enantiomer from the ®-enantiomer.

Industrial Production Methods: In an industrial setting, (S)-2-Methylheptanoic acid can be produced through the oxidation of 2-methylheptanal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce 2-methylheptanoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atom of the carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reactions with amines or alcohols to form amides or esters.

Major Products:

    Oxidation: 2-Methylheptanoic acid derivatives.

    Reduction: 2-Methylheptanol.

    Substitution: 2-Methylheptanoyl chloride, 2-Methylheptanamide, 2-Methylheptanoate esters.

Scientific Research Applications

(S)-2-Methylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the production of pharmaceuticals.

    Industry: It is used in the manufacture of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (S)-2-Methylheptanoic acid involves its interaction with specific molecular targets. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (S)-2-methylheptanoic acid with structurally related branched-chain carboxylic acids:

Compound CAS Number Molecular Formula Chain Length Branch Position Key Applications
(S)-2-Methylheptanoic acid 1188-02-9 C₈H₁₆O₂ 8 C-2 Fragrances, organic synthesis
Isovaleric acid 503-74-2 C₅H₁₀O₂ 5 C-3 Flavors, pharmaceuticals
2-Ethylbutyric acid 88-09-5 C₆H₁₂O₂ 6 C-2 Solvents, fragrances
(S)-3-Methylheptanoic acid 59614-85-6 C₈H₁₆O₂ 8 C-3 Research chemicals
Hexanoic acid, 4-methyl- 1561-11-1 C₇H₁₄O₂ 7 C-4 Toxicity read-across studies

Key Observations :

  • Chain Length and Branching: The position of the methyl group (C-2 in (S)-2-methylheptanoic acid vs. C-3 in isovaleric acid) significantly impacts reactivity and solubility. For example, (S)-2-methylheptanoic acid’s branching near the carboxylic group reduces its melting point compared to linear analogues .
  • Toxicity Read-Across: (S)-2-Methylheptanoic acid is used as a read-across analog for hexanoic acid, 4-methyl- (CAS 1561-11-1) in safety assessments due to structural similarities in branching and chain length .

Comparison of Reaction Yields :

Substrate Product Yield (%)
2-Methylheptanoic acid Cyclopropane 70–80
Cyclopropyl carboxylic acid Bis-cyclopropane <50

This highlights the influence of branching on radical stability and reaction efficiency .

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-2-methylheptanoic acid?

(S)-2-Methylheptanoic acid can be synthesized via chiral resolution or asymmetric catalysis. A common method involves coupling 2-methylheptanoic acid precursors with chiral auxiliaries, such as DCC (N,N'-dicyclohexylcarbodiimide)-mediated peptide coupling, followed by enzymatic or chemical resolution to isolate the (S)-enantiomer . Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize racemization. For purity >97%, chromatographic purification (e.g., HPLC with chiral columns) is recommended .

Q. Which analytical techniques are most reliable for quantifying (S)-2-methylheptanoic acid in complex matrices?

Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for its high sensitivity and ability to resolve enantiomers in mixtures like essential oils or biological samples. Derivatization with methyl or trimethylsilyl groups enhances volatility. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) is critical for structural confirmation, particularly distinguishing the (S)-enantiomer via chiral shift reagents or Mosher ester analysis .

Q. What are the key physicochemical properties of (S)-2-methylheptanoic acid relevant to experimental design?

The compound is a liquid at room temperature (CAS 1188-02-9) with a molecular weight of 144.21 g/mol (C8_8H16_{16}O2_2). It exhibits low water solubility but is miscible in organic solvents like ethanol and ethyl acetate. Its pKa (~4.5–5.0) influences ionization in aqueous solutions, affecting extraction efficiency .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for (S)-2-methylheptanoic acid?

Systematic reviews and meta-analyses should be conducted to reconcile discrepancies. For example, variations in antimicrobial activity across studies may arise from differences in microbial strains, assay protocols, or enantiomeric purity. Researchers should standardize methodologies (e.g., MIC testing) and validate enantiomeric ratios via chiral chromatography .

Q. What methodologies are used to determine thermodynamic properties like enthalpy of vaporization (ΔHvap\Delta H_{\text{vap}}ΔHvap​)?

ΔHvap\Delta H_{\text{vap}} can be experimentally measured using transpiration methods or predicted via computational tools (e.g., COSMO-RS). Experimental values are critical for optimizing distillation or purification processes, while molecular dynamics simulations provide insights into intermolecular interactions .

Q. How does the (S)-enantiomer influence flavor chemistry compared to the (R)-form?

The (S)-enantiomer exhibits distinct olfactory properties due to stereospecific receptor binding. Comparative GC-olfactometry studies reveal differences in threshold detection levels and perceived notes (e.g., fruity vs. rancid). Enantioselective synthesis and sensory panels are essential for structure-activity relationship (SAR) studies .

Q. What are the metabolic pathways of (S)-2-methylheptanoic acid in mammalian systems?

In vivo studies in rats indicate β-oxidation as the primary pathway, yielding 2-methyl-5-heptanolactone and 2-methylheptanoic acid metabolites. Isotopic labeling (e.g., 13C^{13}\text{C}-tracing) combined with LC-MS/MS can map metabolic intermediates and enzyme kinetics .

Q. How can spectroscopic data distinguish (S)-2-methylheptanoic acid from structural analogs?

Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}). High-resolution MS (HRMS) differentiates isomers via exact mass (<3 ppm error). X-ray crystallography confirms absolute configuration but requires high-purity crystals .

Q. What role does (S)-2-methylheptanoic acid play in microbial quorum sensing?

Preliminary studies suggest it modulates bacterial communication in biofilms. Methodologies include gene expression profiling (e.g., RNA-seq) of quorum-sensing genes (e.g., luxR) and biofilm inhibition assays under controlled pH and temperature .

Q. How can chirality impact the compound’s use in asymmetric catalysis?

The (S)-enantiomer serves as a chiral building block in synthesizing pharmaceuticals or agrochemicals. Enantioselective alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts with chiral ligands (e.g., BINAP). Kinetic resolution studies are critical for optimizing enantiomeric excess (ee) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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